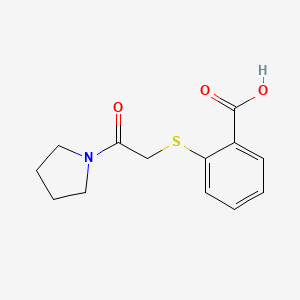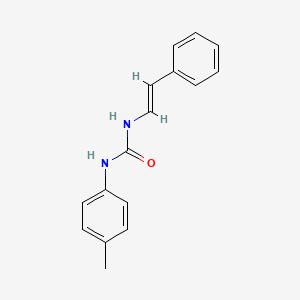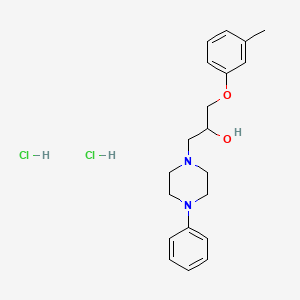
3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H19ClFN3O4 and its molecular weight is 431.85. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Synthesis of related compounds has demonstrated potential antibacterial activity. For example, S. Vartale et al. (2008) synthesized derivatives involving secondary cyclic amines like morpholine, piperidine, etc., and screened them for antibacterial activity (Vartale et al., 2008).
Chemical Synthesis and Structural Analysis 2. Studies on similar structures have provided insights into the chemical synthesis and structural properties of such compounds. For instance, J. Zukerman-Schpector et al. (2001) examined the crystal structures of related intermediates, revealing details about molecular conformations and interactions (Zukerman-Schpector et al., 2001).
Receptor Antagonism 3. Research by Y. Watanabe et al. (1992) on compounds with a similar structural framework showed potent 5-HT2 antagonist activity, indicating potential applications in neuroscience and pharmacology (Watanabe et al., 1992).
Fluorescence and Imaging Studies 4. E. Lacivita et al. (2009) synthesized derivatives with fluorescence properties, potentially useful for imaging and diagnostic purposes (Lacivita et al., 2009).
Antimicrobial Studies 5. N. Patel and S. D. Patel (2010) conducted antimicrobial studies on fluoroquinolone-based derivatives, indicating the potential of similar compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Photo-induced Electron Transfer Studies 6. J. Gan et al. (2003) researched novel compounds for their luminescent properties and photo-induced electron transfer, applicable in materials science and photophysics (Gan et al., 2003).
Potential Anticancer Agents 7. K. Nepali et al. (2016) synthesized a series of compounds displaying tubulin and HSP90 inhibition, suggesting their use as anticancer agents (Nepali et al., 2016).
Propiedades
IUPAC Name |
3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-6-fluoro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O4/c1-30-18-5-2-12(22)10-16(18)19(27)25-8-6-14(7-9-25)26-20(28)15-11-13(23)3-4-17(15)24-21(26)29/h2-5,10-11,14H,6-9H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVIHWKCLSACEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-N'-[5-(4-methylsulfonylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2733195.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2733196.png)
![2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetohydrazide](/img/structure/B2733197.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-phenylpropanamide](/img/structure/B2733200.png)






![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2733209.png)
